Boc-(R)-3-Amino-3-phenylpropanal
CAS No.: 212560-65-1
Cat. No.: VC2033555
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 212560-65-1 |
---|---|
Molecular Formula | C14H19NO3 |
Molecular Weight | 249.3 g/mol |
IUPAC Name | tert-butyl N-[(1R)-3-oxo-1-phenylpropyl]carbamate |
Standard InChI | InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1 |
Standard InChI Key | ZGPCDZZHEWGTEU-GFCCVEGCSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC=O)C1=CC=CC=C1 |
SMILES | CC(C)(C)OC(=O)NC(CC=O)C1=CC=CC=C1 |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC=O)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Boc-(R)-3-Amino-3-phenylpropanal belongs to the class of amino aldehydes protected with a tert-butoxycarbonyl (Boc) group. The compound contains a stereogenic center at the C-3 position with R configuration, which is crucial for its applications in asymmetric synthesis. The Boc protecting group serves as a selective masking agent for the amino functionality, allowing for controlled reactivity at other sites in the molecule.
Basic Identification Parameters
The compound is characterized by several key identifiers that allow for its unambiguous identification in chemical databases and literature, as presented in Table 1.
Table 1: Identification Parameters of Boc-(R)-3-Amino-3-phenylpropanal
Parameter | Value |
---|---|
CAS Number | 212560-65-1 |
Molecular Formula | C₁₄H₁₉NO₃ |
Molecular Weight | 249.3 g/mol |
IUPAC Name | tert-butyl N-[(1R)-3-oxo-1-phenylpropyl]carbamate |
InChI | InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1 |
InChIKey | ZGPCDZZHEWGTEU-GFCCVEGCSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC=O)C1=CC=CC=C1 |
The compound is also known by several synonyms, including Boc-D-Phe-aldehyde, N-Boc-D-phenylalaninal, and (R)-(+)-2-(tert-butoxycarbonylamino)-3-phenylpropanal, reflecting its relationship to the amino acid phenylalanine .
Physical and Chemical Properties
Understanding the physical and chemical properties of Boc-(R)-3-Amino-3-phenylpropanal is essential for designing effective synthetic routes and applications. These properties determine its handling, storage, and reactivity patterns.
Physical Properties
The compound appears as a white to tan crystalline powder with specific physical characteristics outlined in Table 2.
Table 2: Physical Properties of Boc-(R)-3-Amino-3-phenylpropanal
Property | Value |
---|---|
Physical State | Crystalline powder |
Color | White to tan |
Melting Point | 86-89°C |
Optical Rotation | [α]₂₀/D +45° (c = 0.5 in methanol) |
Solubility | Soluble in common organic solvents (methanol, dichloromethane, ethyl acetate) |
Recommended Storage Temperature | -20°C |
The positive optical rotation confirms the R configuration at the stereogenic center, which is crucial for its applications in asymmetric synthesis and chiral recognition .
Chemical Reactivity Profile
Boc-(R)-3-Amino-3-phenylpropanal possesses two primary reactive centers: the aldehyde group and the Boc-protected amino group. The aldehyde functionality can participate in a wide range of transformations including reduction, oxidation, aldol reactions, and nucleophilic additions. The Boc-protected amino group remains stable under most reaction conditions but can be selectively deprotected under acidic conditions to reveal the free amine.
Key reactivity patterns include:
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The aldehyde group readily undergoes reduction to the corresponding alcohol
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Nucleophilic additions to the carbonyl carbon produce hemiacetals and acetals
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Acid-mediated deprotection of the Boc group (typically using TFA or HCl)
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The compound can serve as a substrate for Wittig and Horner-Wadsworth-Emmons reactions
Synthetic Methodologies
Multiple synthetic approaches have been developed for preparing Boc-(R)-3-Amino-3-phenylpropanal, each with distinct advantages depending on the desired scale, available starting materials, and required stereochemical purity.
Reduction of Carboxylic Acid or Ester Derivatives
One common synthetic route involves the selective reduction of Boc-(R)-3-Amino-3-phenylpropanoic acid or its ester derivatives. This approach typically employs reducing agents that selectively target the carboxylic acid/ester functionality while preserving the Boc-protected amine and minimizing over-reduction to the alcohol .
The process generally follows this sequence:
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Protection of (R)-3-amino-3-phenylpropanoic acid with Boc anhydride
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Conversion to an activated intermediate (mixed anhydride or Weinreb amide)
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Selective reduction to the aldehyde using appropriate reducing agents
Asymmetric Synthesis Approaches
Several strategies have been developed for the asymmetric synthesis of Boc-(R)-3-Amino-3-phenylpropanal utilizing chiral auxiliaries or catalysts. One notable approach involves:
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Diastereoselective addition of benzylmagnesium chloride to a chiral imine derivative
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Oxidative cleavage and functional group manipulation
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Installation of the Boc protecting group on the resulting amine
From D-Phenylalanine Derivatives
A straightforward approach involves using naturally occurring D-phenylalanine as a chiral starting material, exploiting its inherent stereochemistry:
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Boc protection of D-phenylalanine
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Conversion to Weinreb amide
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Reduction to the aldehyde using DIBAL-H at controlled temperatures
This method takes advantage of readily available chiral pool starting materials and generally produces high enantiomeric purity .
Applications in Organic and Medicinal Chemistry
Boc-(R)-3-Amino-3-phenylpropanal serves as a versatile building block with numerous applications in organic synthesis and pharmaceutical development.
Peptide Chemistry Applications
In peptide chemistry, this compound functions as a key intermediate for the synthesis of modified amino acids and peptidomimetics. The aldehyde functionality allows for extension of the carbon backbone through various condensation reactions while maintaining the protected amino group for subsequent peptide coupling.
HIV Protease Inhibitor Synthesis
One of the most significant applications of Boc-(R)-3-Amino-3-phenylpropanal is in the synthesis of HIV protease inhibitors. The compound serves as a crucial reactant in the copper(I)-catalyzed synthesis of 1,2,3-triazoles that function as HIV-1 protease inhibitors . This application underscores its importance in pharmaceutical development and drug discovery.
Precursor to Bioactive Compounds
Boc-(R)-3-Amino-3-phenylpropanal serves as a precursor to various bioactive compounds, including:
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Enzyme inhibitors with potential therapeutic applications
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Novel peptidomimetics with enhanced stability and bioavailability
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Building blocks for combinatorial chemistry libraries
The compound's versatility stems from its aldehyde functionality, which provides a handle for diverse transformations while preserving the stereogenic center crucial for biological activity .
Structure-Activity Relationship Studies
The stereochemistry of Boc-(R)-3-Amino-3-phenylpropanal plays a crucial role in determining the biological activity of compounds derived from it. The R configuration at the stereogenic center often contributes significantly to the binding affinity and selectivity of the resulting bioactive molecules.
Comparison with S Enantiomer
The R and S enantiomers of Boc-3-Amino-3-phenylpropanal exhibit distinct properties and applications, as outlined in Table 3.
Table 3: Comparison of R and S Enantiomers of Boc-3-Amino-3-phenylpropanal
Parameter | R Enantiomer | S Enantiomer |
---|---|---|
CAS Number | 212560-65-1 | 135865-78-0 |
Optical Rotation | [α]₂₀/D +45° | [α]₂₀/D -45° (approximate) |
IUPAC Name | tert-butyl N-[(1R)-3-oxo-1-phenylpropyl]carbamate | tert-butyl N-[(1S)-3-oxo-1-phenylpropyl]carbamate |
InChIKey | ZGPCDZZHEWGTEU-GFCCVEGCSA-N | ZGPCDZZHEWGTEU-LBPRGKRZSA-N |
Predominant Applications | HIV protease inhibitors | Maraviroc intermediate |
The S enantiomer serves as an intermediate in the synthesis of Maraviroc, a CCR5 receptor antagonist used in HIV treatment, highlighting how stereochemistry can direct different pharmaceutical applications .
Related Compounds and Derivatives
Several closely related compounds and derivatives of Boc-(R)-3-Amino-3-phenylpropanal have been developed and studied, each with specific applications and properties.
Alcohol and Acid Derivatives
Two key derivatives include the corresponding alcohol and carboxylic acid forms (Table 4).
Table 4: Comparison of Boc-(R)-3-Amino-3-phenylpropanal with Related Derivatives
Compound | Molecular Formula | Molecular Weight | CAS Number | Key Applications |
---|---|---|---|---|
Boc-(R)-3-Amino-3-phenylpropanal | C₁₄H₁₉NO₃ | 249.3 g/mol | 212560-65-1 | Peptide synthesis, HIV protease inhibitors |
(R)-N-Boc-3-amino-3-phenylpropan-1-ol | C₁₄H₂₁NO₃ | 251.32 g/mol | 158807-47-7 | Chiral building block, pharmaceutical intermediates |
(R)-N-Boc-3-Amino-3-phenylpropanoic acid | C₁₄H₁₉NO₄ | 265.30 g/mol | 161024-80-2 | Peptidomimetics, β-amino acid derivatives |
These compounds provide different reactive handles while maintaining the crucial stereogenic center and protected amino functionality .
Epoxide Derivatives
The epoxide derivatives of Boc-phenylalanine compounds are particularly valuable in pharmaceutical synthesis:
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(2S,3S)-Boc-phenylalanine epoxide serves as an essential building block for HIV protease inhibitors like Saquinavir and Amprenavir
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These compounds also function as intermediates in the synthesis of hydroxyethylpiperazine derivatives with antimalarial activity
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They contribute to the development of hydroxyethylamines with β-secretase inhibitory properties
Current Research Directions and Future Perspectives
Current research involving Boc-(R)-3-Amino-3-phenylpropanal continues to expand its applications in various fields of chemistry and pharmaceutical development.
Novel Synthetic Methodologies
Recent research focuses on developing more efficient and environmentally friendly methods for synthesizing Boc-(R)-3-Amino-3-phenylpropanal, including:
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Enzyme-catalyzed asymmetric synthesis approaches
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Continuous flow chemistry methods for larger-scale production
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One-pot multi-step transformations to reduce solvent use and purification steps
Applications in Asymmetric Catalysis
The compound has been investigated as a component in the development of chiral catalysts for asymmetric transformations. When used in combination with other catalytic systems, it can contribute to highly stereoselective reactions, such as Michael additions of aldehydes to nitroalkenes .
Pharmaceutical Applications
Ongoing research continues to explore the potential of Boc-(R)-3-Amino-3-phenylpropanal derivatives in the development of:
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Novel anti-HIV compounds with improved pharmacokinetic profiles
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Enzyme inhibitors targeting neurodegenerative diseases
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Dual-action therapeutic agents addressing multiple disease pathways
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